4-Mercapto-2-methoxy-benzoic acid methyl ester

Physicochemical Profiling ADME Prediction Chromatography

Sourcing a structurally defined mercapto-ester with inconsistent lead times can delay drug discovery and analytical method development. Methyl 2-methoxy-4-sulfanylbenzoate (CAS 216489-60-0) resolves this with a unique substitution pattern and reliable supply. Its quantifiable properties directly support critical workflows: • Prodrug Research: Reduced H-bond donors (1 vs. 2) and optimized XLogP (2.2) versus the free acid improve passive membrane diffusion for oral bioavailability studies. • Chromatographic Calibration: Distinct TPSA (36.5 Ų) provides a unique, reproducible retention time for use as a system suitability standard or internal reference in reverse-phase methods. • Reaction Selectivity: The specific 4-mercapto-2-methoxy electronic environment enables precise investigations into substituent effects on cross-coupling reaction outcomes.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 216489-60-0
Cat. No. B13955370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-2-methoxy-benzoic acid methyl ester
CAS216489-60-0
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S)C(=O)OC
InChIInChI=1S/C9H10O3S/c1-11-8-5-6(13)3-4-7(8)9(10)12-2/h3-5,13H,1-2H3
InChIKeyBXBSORCUUXFMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Mercapto-2-methoxy-benzoic Acid Methyl Ester: Physicochemical Profile


4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS 216489-60-0), also designated as methyl 2-methoxy-4-sulfanylbenzoate, is a sulfur-containing aromatic compound belonging to the class of benzoic acid derivatives . It is characterized by the presence of a mercapto (-SH) group and a methoxy (-OCH3) substituent on a benzoic acid methyl ester backbone. The compound has a molecular formula of C9H10O3S and a calculated exact mass of 198.03507 g/mol . Its structural features, including the ester functionality, differentiate it from the corresponding free acid and from regioisomeric analogs, which directly influences its reactivity, solubility, and suitability for specific synthetic and analytical applications .

Supports synthesis of ester prodrug intermediates via acid masking
May serve as a physicochemical reference for reverse-phase HPLC method development
Mercapto building block for coupling reactions and polymer end-capping

4-Mercapto-2-methoxy-benzoic Acid Methyl Ester: Substitution Risks


Direct substitution of 4-mercapto-2-methoxy-benzoic acid methyl ester with its closest structural analogs—such as the free acid, the ethyl ester, or regioisomeric mercaptobenzoates—is not chemically justified. Critical physicochemical and reactivity parameters differ quantitatively, impacting synthetic utility and analytical performance. The ester form exhibits a markedly lower topological polar surface area (TPSA) and altered hydrogen bonding capacity relative to the acid [1], which dictates membrane permeability and chromatographic retention. The methyl ester group also confers a distinct reactivity profile compared to the ethyl ester, influencing both the kinetics of nucleophilic acyl substitution and the stability of the resulting intermediates. Furthermore, the precise substitution pattern (4-mercapto-2-methoxy) yields a unique electronic environment that differs from regioisomers, as evidenced by predicted boiling point and density variations . These quantifiable differences underscore why generic substitution cannot be assumed without rigorous experimental validation and may lead to unexpected outcomes in synthetic or analytical workflows.

Replacing the methyl ester with the free acid shifts hydrogen-bond donor count and lipophilicity, which may alter synthetic partitioning and reactivity.
Substituting the ethyl ester changes the leaving-group kinetics and solubility profile, potentially affecting reaction rates and purification.
Using a regioisomer (e.g., 2-mercapto-4-methoxy) introduces different electronic and steric environments, which can compromise regioselective transformations.

4-Mercapto-2-methoxy-benzoic Acid Methyl Ester: Key Differentiators


Lipophilicity and Hydrogen Bonding vs. Free Acid

Methyl esterification of 4-mercapto-2-methoxybenzoic acid (CAS 95420-72-7) to form the target compound (CAS 216489-60-0) results in a quantifiable increase in lipophilicity and a decrease in hydrogen bond donor capacity. Specifically, the target compound exhibits a higher predicted XLogP (2.2) and a reduced number of hydrogen bond donors (1) compared to the free acid, which possesses two hydrogen bond donors [1]. The topological polar surface area (TPSA) is also substantially lower for the ester (36.5 Ų) relative to the acid (data not directly available for the acid but typical of carboxylic acids which are ~57 Ų for the -COOH group alone) . These data are derived from computational predictions based on authoritative chemical structure databases [1].

Lipophilicity vs acid
Reported
HBD: 1 vs 2; TPSA ~20.5 Ų lower
May support prodrug design or organic-phase partitioning studies
Predicted QSAR properties; validate experimentally
Physicochemical Profiling ADME Prediction Chromatography

Molecular Flexibility: Rotatable Bonds

The target compound possesses three rotatable chemical bonds, whereas the free acid analog (2-methoxy-4-mercaptobenzoic acid, CAS 95420-72-7) has only two [1]. The additional rotatable bond in the methyl ester arises from the ester linkage, which introduces a degree of conformational freedom not present in the carboxylic acid. This difference is quantifiable and originates from the methoxycarbonyl group in the target compound versus the carboxyl group in the comparator [1]. The data are sourced from standard QSAR parameter calculations provided by the Chem960 database [1].

Rotatable bonds vs acid
Reported
3 rot. bonds (ester) vs 2 (acid)
Conformational flexibility may affect crystallization and binding entropy
Predicted QSAR; confirm solid-state behavior
Conformational Analysis Crystallization Receptor Binding

Lipophilicity and Molecular Weight vs. Ethyl Ester

Compared to its ethyl ester homolog (Ethyl 2-methoxy-4-mercaptobenzoate), the target methyl ester (CAS 216489-60-0) exhibits a lower molecular weight (198.24 g/mol vs. 212.27 g/mol) and a correspondingly lower predicted logP, reflecting the shorter alkyl chain . While precise logP values for the ethyl ester are not reported in this dataset, the increase in molecular weight by 14.03 g/mol (one -CH2- unit) is a definitive, quantifiable difference . These data are based on standard molecular formula and weight calculations from authoritative chemical databases .

MW & LogP vs ethyl ester
Reported
MW 198.24 vs 212.27 g/mol; lower LogP
Altered volatility and chromatographic retention time
Systematic methylene effect; validate for specific method
Solubility Prediction Mass Spectrometry Reaction Optimization

Regioisomeric Differentiation

The target compound (4-mercapto-2-methoxy substitution) is a regioisomer of methyl 2-mercapto-4-methoxybenzoate (CAS 104795-56-4). This positional isomerism results in a different electronic distribution and steric environment, which is reflected in predicted physicochemical properties. While direct experimental boiling point and density data for the target compound are not available, the regioisomer's predicted values (boiling point: 323.4±27.0 °C; density: 1.209±0.06 g/cm³) serve as a class-level inference point. The different substitution pattern will inevitably lead to distinct intermolecular interactions and phase behavior, making the two compounds non-interchangeable in any application where physical properties or reactivity are critical.

Regioisomer differentiation
Class-level
Regioisomer predicted BP 323.4°C, density 1.209 g/cm³
Positional isomerism may lead to distinct reactivity and purification
Data inferred from regioisomer; requires direct measurement
Purification Process Chemistry Safety Data

Methoxy Substituent Effects

The presence of the methoxy group at the 2-position in the target compound distinguishes it from methyl 4-mercaptobenzoate (CAS 6302-65-4). This structural difference introduces a strong electron-donating group, which modulates the reactivity of the aromatic ring and the thiol group. Quantitatively, the target compound has a higher molecular weight (198.24 g/mol) and a different predicted density compared to methyl 4-mercaptobenzoate (density: 1.202±0.06 g/cm³) . The methoxy group also alters the compound's hydrogen bond acceptor count (4 vs. 3 for methyl 4-mercaptobenzoate) .

Methoxy substituent effects
Reported
MW +30.03 g/mol; HBA +1 vs methyl 4-mercaptobenzoate
Electron-donating methoxy alters ring reactivity and thiol oxidation stability
Predicted density difference; confirm under reaction conditions
Structure-Activity Relationship Electronic Effects Synthetic Intermediate

4-Mercapto-2-methoxy-benzoic Acid Methyl Ester: Applications


Prodrug Intermediate for Membrane Permeability

The quantifiable reduction in hydrogen bond donors (1 vs. 2) and the increased lipophilicity (XLogP 2.2) of the target compound compared to the free acid [1] directly support its selection as a prodrug scaffold. By masking the polar carboxylic acid as a methyl ester, this compound can serve as a precursor to an active pharmaceutical ingredient (API) where improved passive diffusion across biological membranes is desired. This is a critical consideration in early-stage drug discovery programs focused on optimizing oral bioavailability or CNS penetration.

Chromatography Calibration Standard

The distinct combination of molecular weight (198.24 g/mol), TPSA (36.5 Ų), and XLogP (2.2) makes this compound a valuable reference standard for calibrating and validating reverse-phase HPLC and UPLC methods. Its properties differ quantifiably from both more polar (free acid) and more lipophilic (ethyl ester) analogs [1], ensuring a unique and reproducible retention time that can serve as a system suitability benchmark or as an internal standard in complex mixture analysis.

Building Block for Electronic Structure Studies

The specific 4-mercapto-2-methoxy substitution pattern creates a unique electronic environment on the aromatic ring. Compared to the regioisomeric 2-mercapto-4-methoxy analog or the methoxy-absent methyl 4-mercaptobenzoate [1], the target compound's electronic properties are quantitatively distinct. This makes it a preferred substrate for investigating the influence of electron-donating substituents on reaction outcomes, such as in nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, where subtle changes in electron density can dramatically alter yields and selectivity.

Mercapto Source for Polymer Chemistry

The presence of a single, well-defined mercapto (-SH) group in a relatively hydrophobic environment (XLogP 2.2) positions this compound as a useful monomer or end-capping agent in polymer synthesis. Its distinct molecular weight and rotatable bond count (3) compared to the free acid (2) [1] can influence polymer chain packing and material properties. The methyl ester functionality also provides a handle for further post-polymerization modification or for tuning solubility during processing.

Application
Selection Property
Validation Focus
Prodrug intermediate synthesis
Lipophilicity and HBD profile
Membrane permeability assay
Chromatographic method standard
Distinct TPSA, logP, MW combination
Retention time reproducibility; system suitability
Electronic structure studies
Regioisomeric identity and methoxy effect
Reaction selectivity; electronic parameter measurement
Polymer end-capping / monomer
Defined -SH functionality with ester handle
Polymer modification efficiency; solubility tuning

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